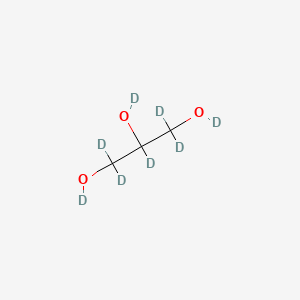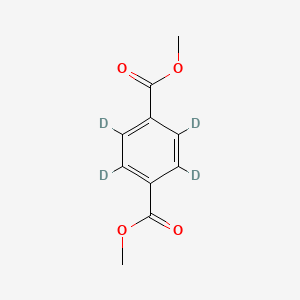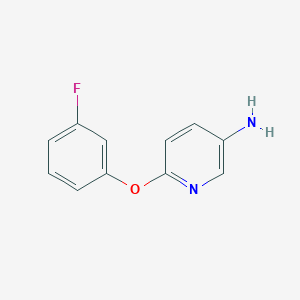
3-(1,3-ジオキサン-2-イル)プロピオン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(1,3-dioxan-2-YL)propionate is a chemical compound with the CAS Number: 86178-21-4 . It has a molecular weight of 188.22 and its IUPAC name is ethyl 3-(1,3-dioxan-2-yl)propanoate . It is a colorless oil .
Molecular Structure Analysis
The InChI code for Ethyl 3-(1,3-dioxan-2-YL)propionate is 1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 3-(1,3-dioxan-2-YL)propionate is a colorless oil . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.科学的研究の応用
化学合成
3-(1,3-ジオキサン-2-イル)プロピオン酸エチルは化学合成に使用されます . その分子式はC9H16O4であり、分子量は188.22です . この化合物は、医療研究、環境研究、工業研究など、さまざまな分野で一般的に使用されています.
生物活性
この化合物は生物活性を持つ可能性がありますが、具体的な詳細は容易には入手できません. その生物学的効果を完全に理解するためには、さらなる研究が必要です.
工業研究
工業研究において、3-(1,3-ジオキサン-2-イル)プロピオン酸エチルはその独特の化学構造のために使用されます. この分野におけるその使用の詳細は、入手可能なリソースには記載されていません.
環境研究
この化合物は環境研究にも使用されています. しかし、この分野におけるその応用の詳細は、入手可能なリソースには記載されていません.
特性
IUPAC Name |
ethyl 3-(1,3-dioxan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBCOWCCBTDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585294 |
Source


|
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86178-21-4 |
Source


|
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)



![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)




